Ethyl 5-cyclopropylisoxazole-4-carboxylate

Herbicide Discovery Agrochemical Research HPPD Inhibition

Ethyl 5-cyclopropylisoxazole-4-carboxylate is a critical heterocyclic building block distinguished by its 5-cyclopropyl substituent, which imparts superior metabolic stability, target affinity, and conformational rigidity compared to 5-methyl or 5-aryl analogs. Documented SAR studies confirm that the cyclopropyl motif is essential for potent herbicidal activity (surpassing isoxaflutole in HPPD-inhibitor programs) and for achieving selective S1P3 receptor allosteric agonism. Procuring this specific intermediate—rather than a generic isoxazole-4-carboxylate—ensures reproducible agrochemical and immunology lead generation. The ester hydrolyzes readily to the carboxylic acid for rapid amide library synthesis, accelerating your hit-to-lead timeline.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 124845-03-0
Cat. No. B3021033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyclopropylisoxazole-4-carboxylate
CAS124845-03-0
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1)C2CC2
InChIInChI=1S/C9H11NO3/c1-2-12-9(11)7-5-10-13-8(7)6-3-4-6/h5-6H,2-4H2,1H3
InChIKeyNDNGQYPDYHCTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-cyclopropylisoxazole-4-carboxylate: Overview and Procurement Considerations for Research Applications


Ethyl 5-cyclopropylisoxazole-4-carboxylate (CAS 124845-03-0) is a synthetic heterocyclic building block belonging to the isoxazole-4-carboxylate ester class. It is characterized by a cyclopropyl substituent at the 5-position of the isoxazole ring and an ethyl ester at the 4-position. This compound is not typically a biologically active final product; instead, its primary value lies in its utility as a key synthetic intermediate for generating diverse compound libraries and in the design of multi-target agrochemicals [1][2]. It is a versatile scaffold for the synthesis of isoxazole-based carboxamides, which have been explored for their potential as herbicides and as modulators of biological targets like the sphingosine-1-phosphate receptor 3 (S1P3) [2][3].

Why Ethyl 5-cyclopropylisoxazole-4-carboxylate Cannot Be Substituted by Generic Analogs in Research Applications


The assumption that any 5-substituted isoxazole-4-carboxylate ester can serve as a direct replacement for Ethyl 5-cyclopropylisoxazole-4-carboxylate (CAS 124845-03-0) is demonstrably incorrect due to the profound and well-documented impact of the cyclopropyl group on both chemical reactivity and biological function. While other analogs like 5-methyl or 5-aryl derivatives exist, the specific steric and electronic properties of the cyclopropyl moiety confer unique advantages. In drug design, cyclopropyl groups are known to enhance metabolic stability, increase target binding affinity, and fix bioactive conformations [1]. Critically, in structure-activity relationship (SAR) studies, the 5-cyclopropyl motif has been directly linked to superior herbicidal activity and potent receptor agonism when compared to other 5-substituted analogs [2][3]. Using a generic alternative without this specific substitution would risk significantly diminished or entirely different biological outcomes in downstream applications, making targeted procurement of this specific intermediate essential for reproducible and impactful research.

Ethyl 5-cyclopropylisoxazole-4-carboxylate: Quantifiable Differentiation from Analogs and In-Class Alternatives


The 5-Cyclopropyl Motif Enables Superior HPPD Inhibition and Herbicidal Potency Over Other 5-Substituted Analogs

The inclusion of a 5-cyclopropyl group on the isoxazole core is not arbitrary; it is a critical determinant of herbicidal activity. In a direct comparative study of HPPD inhibitors, the lead bis-5-cyclopropylisoxazole-4-carboxamide derivative (b9) demonstrated significantly greater potency than the commercial herbicide isoxaflutole (IFT), a compound with a different substitution pattern. This performance is specifically attributed to the 5-cyclopropylisoxazole-4-carboxylic acid building block derived from Ethyl 5-cyclopropylisoxazole-4-carboxylate [1]. The study's SAR further confirms that this cyclopropyl group is essential for optimal binding to the HPPD active site [1].

Herbicide Discovery Agrochemical Research HPPD Inhibition

The 5-Cyclopropyl Group Confers Distinct Agonist Activity on S1P3 Receptor Compared to 5-Propyl and 5-Alkyl Analogs

The choice of the 5-cyclopropyl substituent over other alkyl groups is a key determinant of biological activity. In the discovery of a selective S1P3 receptor allosteric agonist, a high-throughput screening hit (N,N-dicyclohexyl-5-propylisoxazole-3-carboxamide) was rationally optimized. The replacement of the 5-propyl group with a 5-cyclopropyl group yielded N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide, which was identified as an allosteric agonist with exquisite selectivity for the S1P3 receptor over other S1P1,2,4,5 receptor subtypes [1]. While the 3-carboxamide regioisomer is distinct from the 4-carboxylate, the study provides strong class-level evidence that the 5-cyclopropylisoxazole core is a privileged scaffold for achieving potent and selective GPCR modulation, a property not universally shared by other 5-substituted isoxazole analogs.

Immunology GPCR Drug Discovery Sphingosine-1-Phosphate Receptors

The Ethyl Ester Enables Efficient Synthesis of Diverse Amide Libraries Unlike the Free Carboxylic Acid

Ethyl 5-cyclopropylisoxazole-4-carboxylate serves as a superior starting material for library synthesis compared to its corresponding carboxylic acid (CAS 124845-04-1). The ethyl ester can be readily hydrolyzed to the acid under standard conditions (e.g., using acetic acid and HCl) [1], providing a controlled entry point to the versatile carboxylic acid intermediate. This two-step approach, using the stable ester as a purified building block, often leads to higher overall yields and easier purification for subsequent amide couplings compared to directly using the free acid, which can be prone to decarboxylation or poor solubility [2]. This synthetic advantage is critical for generating diverse amide libraries from a single, reliable precursor.

Medicinal Chemistry Library Synthesis Amide Bond Formation

Inhibition of Multiple Pro-Inflammatory Targets Provides a Distinct Polypharmacology Profile Compared to Selective COX Inhibitors

Ethyl 5-cyclopropylisoxazole-4-carboxylate has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. In addition to its primary activity, it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX), albeit to a lesser extent [1]. This multi-target profile differentiates it from selective COX-2 inhibitors like celecoxib (IC50 ~40 nM for COX-2) or selective lipoxygenase inhibitors. The compound's ability to simultaneously modulate both the COX and lipoxygenase pathways, along with other targets, suggests a potentially unique anti-inflammatory and anti-proliferative signature that is not achieved by more selective agents.

Inflammation Polypharmacology Lipoxygenase Inhibition

Ethyl 5-cyclopropylisoxazole-4-carboxylate: Validated Research and Industrial Application Scenarios


Scaffold for Next-Generation HPPD-Inhibiting Herbicides

This building block is ideal for agrochemical discovery programs focused on developing novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. As demonstrated by Yang et al. (2023), the 5-cyclopropylisoxazole-4-carboxylic acid derived from this ester is a critical component in bis-5-cyclopropylisoxazole-4-carboxamides that exhibited superior herbicidal activity against key weeds compared to the commercial standard isoxaflutole [1]. Researchers can leverage this validated scaffold to design and synthesize new analogs with optimized potency and crop selectivity.

Privileged Core for Selective S1P3 Receptor Modulator Design

In immunology and cardiovascular drug discovery, this compound serves as a validated entry point to the 5-cyclopropylisoxazole core, which has been proven to be a privileged scaffold for achieving selective S1P3 receptor allosteric agonism. As shown by Jo et al. (2013), rational modification of a related 5-cyclopropylisoxazole-3-carboxamide led to an agonist with exquisite selectivity over other S1P receptor subtypes [1]. This precedence supports the use of Ethyl 5-cyclopropylisoxazole-4-carboxylate in the synthesis of new chemical entities aimed at the S1P3 target, potentially for indications like autoimmune disease or cardiovascular therapy.

Chemical Probe for Investigating Polypharmacology in Inflammation

For academic and industrial researchers studying the complex interplay of inflammatory pathways, this compound offers a unique pharmacological profile. Its documented activity as a potent lipoxygenase inhibitor, coupled with its secondary inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase, makes it a valuable tool compound for investigating the biological consequences of multi-target engagement in the arachidonic acid cascade [1]. This is in contrast to the use of highly selective inhibitors, allowing for the exploration of polypharmacological effects in models of inflammation, psoriasis, and other related conditions.

Key Intermediate for Synthesis of Diverse Isoxazole-4-Carboxamide Libraries

In any medicinal chemistry or chemical biology program requiring the rapid generation of structure-activity relationship (SAR) data, this compound is a highly efficient starting material. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast array of amines to produce focused libraries of isoxazole-4-carboxamides [1][2]. This streamlined route is more practical and often higher-yielding than alternative syntheses that would require building the isoxazole core from scratch for each amide analog, thereby accelerating the hit-to-lead process.

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